molecular formula C12H10O4 B11769538 Ethyl 3-formylbenzofuran-2-carboxylate CAS No. 38281-60-6

Ethyl 3-formylbenzofuran-2-carboxylate

Cat. No.: B11769538
CAS No.: 38281-60-6
M. Wt: 218.20 g/mol
InChI Key: OQSZIODIIDFQRB-UHFFFAOYSA-N
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Description

Ethyl 3-formylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a formyl group at the 3-position of the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3-formylbenzofuran-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can also interact with various molecular targets, modulating their function and leading to diverse biological effects .

Comparison with Similar Compounds

Ethyl 3-formylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives.

Biological Activity

Ethyl 3-formylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the rearrangement of 2-hydroxychalcones. This method allows for the selective formation of benzofuran derivatives, which are known for their significant biological activities. For instance, a recent study detailed a highly selective synthesis method that yielded high amounts of 3-formylbenzofurans through optimized reaction conditions using p-toluenesulfonic acid (p-TsOH) as a catalyst in a suitable solvent system .

Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from benzofurans have shown significant inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and cervical cancer cells. Specifically, derivatives demonstrated IC50 values ranging from 1.06 μM to 9.452 μM, indicating their potential as anticancer agents .

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Cycle Progression : Studies have shown that benzofuran derivatives can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptotic Induction : The compound has been linked to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2, suggesting its role in promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Hepatocellular Carcinoma Study :
    • Objective : To evaluate the anti-HCC activity of various benzofuran derivatives.
    • Findings : Derivatives exhibited significant growth inhibition on SK-Hep-1 cells with IC50 values significantly lower than standard treatments like sorafenib .
  • Cervical Cancer Study :
    • Objective : To assess the impact on SiHa and HeLa cervical cancer cell lines.
    • Findings : Certain derivatives induced apoptosis and cell cycle arrest with IC50 values demonstrating superior efficacy compared to reference compounds .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
This compoundHepatocellular Carcinoma5.365G2/M phase arrest
Benzofuran Derivative 1Cervical Cancer1.10Apoptosis induction
Benzofuran Derivative 2Cervical Cancer1.06Apoptosis induction

Properties

CAS No.

38281-60-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 3-formyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3

InChI Key

OQSZIODIIDFQRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)C=O

Origin of Product

United States

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